

# Measuring Fatty Acid Oxidation with (+)-trans-C75: Application Notes and Protocols

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## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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## Introduction

**(+)-trans-C75** is a synthetic  $\alpha$ -methylene- $\gamma$ -butyrolactone that has garnered significant interest in metabolic research. Initially identified as an irreversible inhibitor of fatty acid synthase (FAS), subsequent studies have revealed a more complex mechanism of action involving the regulation of fatty acid oxidation (FAO).<sup>[1][2][3]</sup> While C75 itself can inhibit FAS, its intracellular conversion to C75-CoA results in a potent competitive inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation.<sup>[1][4][5]</sup> This dual action makes **(+)-trans-C75** a valuable tool for investigating the interplay between fatty acid synthesis and oxidation in various physiological and pathological contexts, including obesity, diabetes, and cancer.<sup>[2][6][7]</sup>

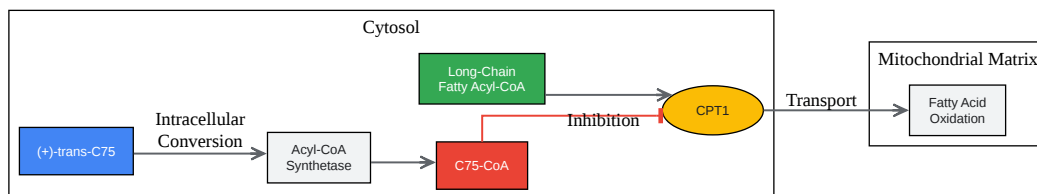
These application notes provide detailed protocols for utilizing **(+)-trans-C75** to measure and modulate fatty acid oxidation in vitro.

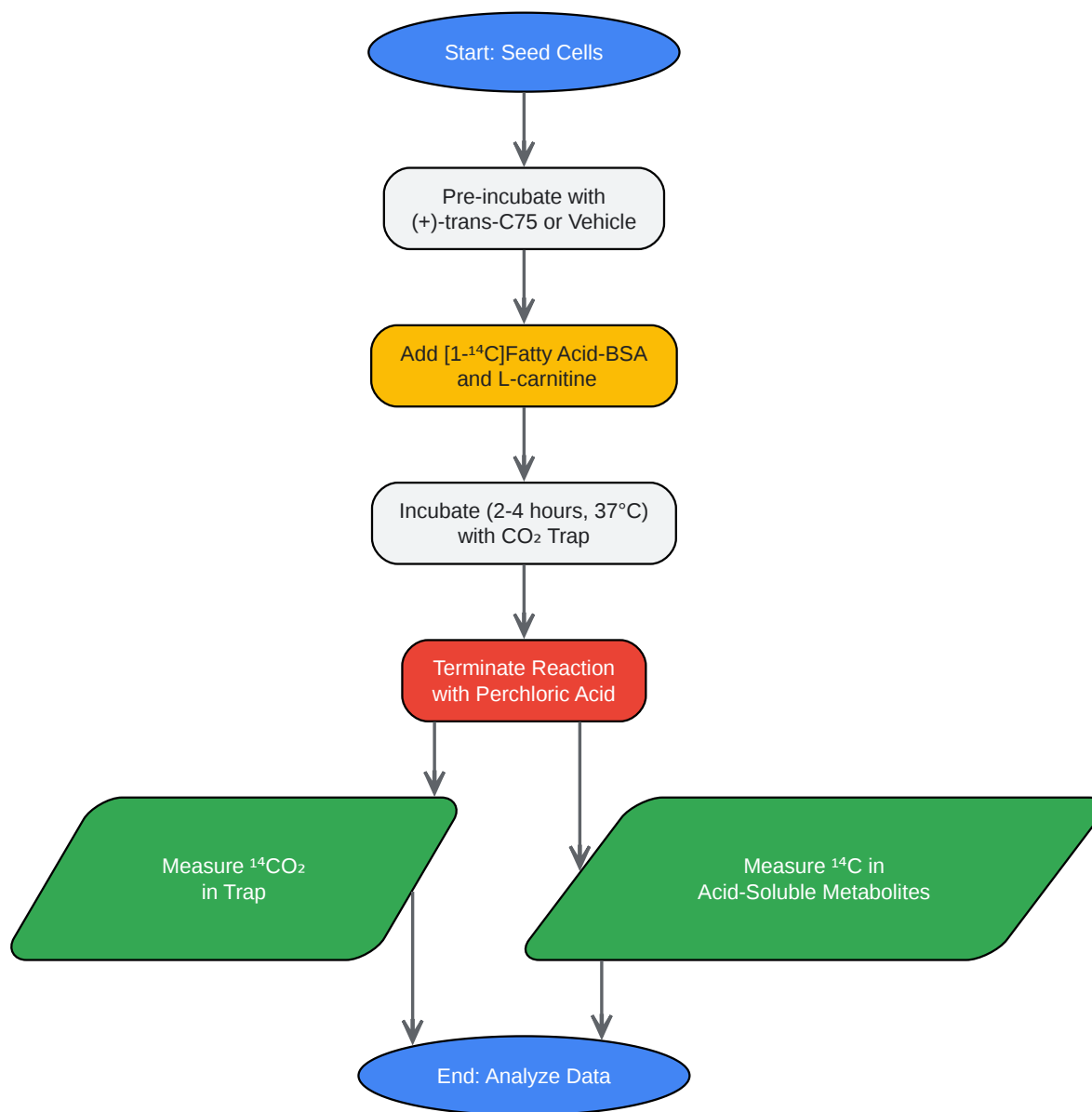
## Mechanism of Action

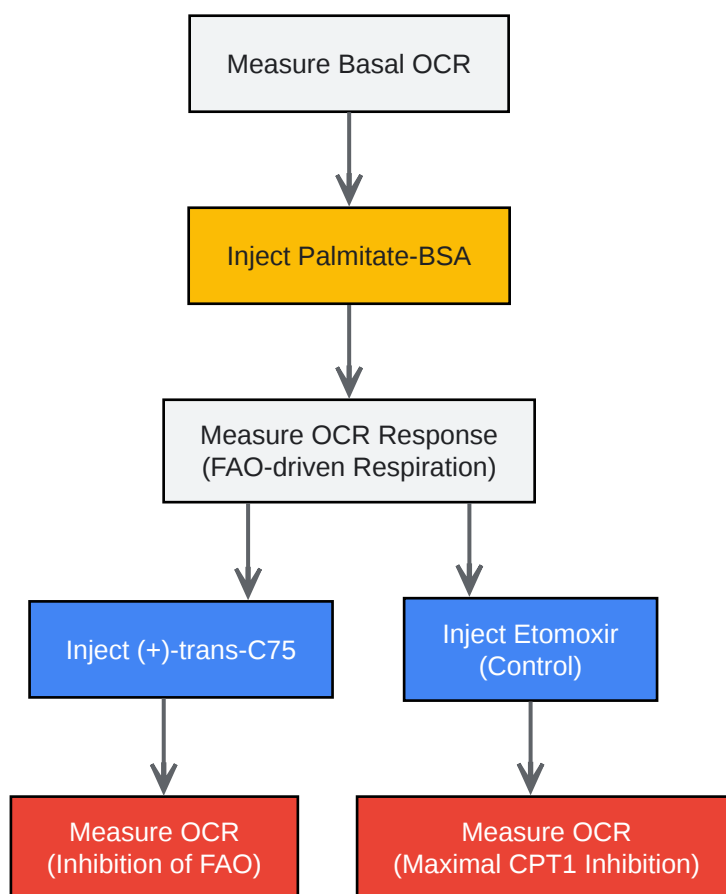
The primary mechanism by which **(+)-trans-C75** influences fatty acid oxidation is through its conversion to C75-CoA.<sup>[1][5]</sup> This metabolite acts as a competitive inhibitor of CPT1, thereby blocking the transport of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation.<sup>[1][4]</sup> Some earlier reports suggested that C75 might stimulate CPT1 activity; however, the current

consensus is that the predominant effect in intact cells is the inhibition of FAO due to the formation of C75-CoA.[\[1\]](#)[\[8\]](#)[\[9\]](#)

## Signaling Pathway of C75-mediated Inhibition of Fatty Acid Oxidation







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